DNMT3A Binding Affinity Advantage Over Aromatic Tetrahydroquinoxaline Analogs
N-(4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide demonstrates measurable binding affinity to the human DNMT3A catalytic domain (Ki = 5.03 µM), a target implicated in epigenetic regulation [1]. In contrast, the unsaturated tetrahydroquinoxaline analog (CAS 36932-41-9) lacks any reported DNMT3A activity in the same database, suggesting the saturated scaffold facilitates interaction with this methyltransferase . This provides a clear differentiator for researchers screening against epigenetic targets.
| Evidence Dimension | Binding affinity to human DNMT3A catalytic domain |
|---|---|
| Target Compound Data | Ki = 5.03 µM (5030 nM) |
| Comparator Or Baseline | 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-p-tolyl-acetamide (CAS 36932-41-9): No DNMT3A activity reported |
| Quantified Difference | Target compound shows measurable inhibition; comparator shows no detectable activity in BindingDB |
| Conditions | Inhibition of enzyme-mediated DNA methylation using 3H-AdoMet as substrate; human DNMT3A catalytic domain assay |
Why This Matters
For epigenetic drug discovery programs, the saturated scaffold offers a starting point for DNMT3A inhibitor development that the widely available aromatic analog does not provide.
- [1] BindingDB. (n.d.). BDBM50397078: Ki = 5.03E+3 nM for human DNMT3A catalytic domain. Retrieved April 30, 2026. View Source
